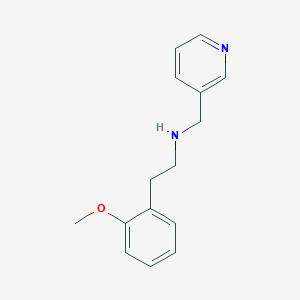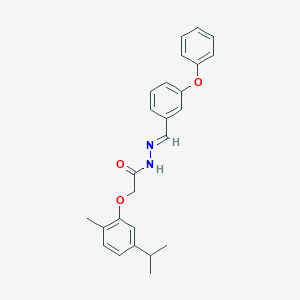
2-(5-isopropyl-2-methylphenoxy)-N'-(3-phenoxybenzylidene)acetohydrazide
Descripción general
Descripción
2-(5-isopropyl-2-methylphenoxy)-N'-(3-phenoxybenzylidene)acetohydrazide, also known as IMA-026, is a novel hydrazone compound that has gained attention in recent years due to its potential applications in scientific research. This compound is synthesized using a specific method and has been found to possess unique biochemical and physiological effects, making it a promising candidate for future studies.
Mecanismo De Acción
The mechanism of action of 2-(5-isopropyl-2-methylphenoxy)-N'-(3-phenoxybenzylidene)acetohydrazide involves the inhibition of various enzymes and signaling pathways that are essential for cell growth and proliferation. It has been found to target the PI3K/Akt/mTOR pathway, which is involved in the regulation of cell survival and growth. 2-(5-isopropyl-2-methylphenoxy)-N'-(3-phenoxybenzylidene)acetohydrazide has also been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
2-(5-isopropyl-2-methylphenoxy)-N'-(3-phenoxybenzylidene)acetohydrazide has been found to induce cell cycle arrest and apoptosis in cancer cells by activating caspase-3 and caspase-9. It has also been found to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs). Additionally, 2-(5-isopropyl-2-methylphenoxy)-N'-(3-phenoxybenzylidene)acetohydrazide has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2-(5-isopropyl-2-methylphenoxy)-N'-(3-phenoxybenzylidene)acetohydrazide in lab experiments is its high purity and yield, which ensures reproducibility of results. Additionally, 2-(5-isopropyl-2-methylphenoxy)-N'-(3-phenoxybenzylidene)acetohydrazide has been found to exhibit low toxicity in vitro, making it a safe compound to use in cell-based assays. However, one of the limitations of using 2-(5-isopropyl-2-methylphenoxy)-N'-(3-phenoxybenzylidene)acetohydrazide is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for the research on 2-(5-isopropyl-2-methylphenoxy)-N'-(3-phenoxybenzylidene)acetohydrazide. One potential area of study is the development of new derivatives of 2-(5-isopropyl-2-methylphenoxy)-N'-(3-phenoxybenzylidene)acetohydrazide with improved solubility and bioavailability. Another area of study is the investigation of the potential use of 2-(5-isopropyl-2-methylphenoxy)-N'-(3-phenoxybenzylidene)acetohydrazide in combination with other chemotherapeutic agents to enhance their efficacy. Furthermore, the potential application of 2-(5-isopropyl-2-methylphenoxy)-N'-(3-phenoxybenzylidene)acetohydrazide in the treatment of other diseases, such as inflammatory disorders, should also be explored.
Aplicaciones Científicas De Investigación
2-(5-isopropyl-2-methylphenoxy)-N'-(3-phenoxybenzylidene)acetohydrazide has been found to exhibit antitumor activity by inducing apoptosis in cancer cells. It has also been shown to inhibit the growth of cancer cells by blocking the cell cycle progression. Additionally, 2-(5-isopropyl-2-methylphenoxy)-N'-(3-phenoxybenzylidene)acetohydrazide has been found to possess antimicrobial activity against various bacterial strains, making it a potential candidate for the development of new antibiotics.
Propiedades
IUPAC Name |
2-(2-methyl-5-propan-2-ylphenoxy)-N-[(E)-(3-phenoxyphenyl)methylideneamino]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O3/c1-18(2)21-13-12-19(3)24(15-21)29-17-25(28)27-26-16-20-8-7-11-23(14-20)30-22-9-5-4-6-10-22/h4-16,18H,17H2,1-3H3,(H,27,28)/b26-16+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNPSPOMSCOKIOG-WGOQTCKBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)OCC(=O)NN=CC2=CC(=CC=C2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C(C)C)OCC(=O)N/N=C/C2=CC(=CC=C2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-isopropyl-2-methylphenoxy)-N'-(3-phenoxybenzylidene)acetohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-ethoxy-2-hydroxypropyl)-1-[(4-methylphenyl)amino]cyclopentanecarboxamide](/img/structure/B3863226.png)
![4-methoxybenzaldehyde [4-[(4-fluorophenyl)amino]-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B3863245.png)
![N'-[(3-chloro-1-benzothien-2-yl)methylene]isonicotinohydrazide](/img/structure/B3863250.png)
![2-[4-(methylthio)phenyl]-4-(1-naphthyl)-5-phenyl-1H-imidazole](/img/structure/B3863259.png)
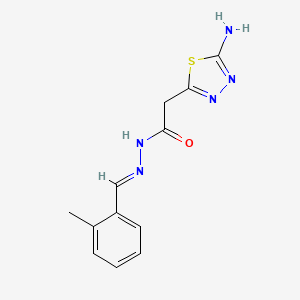
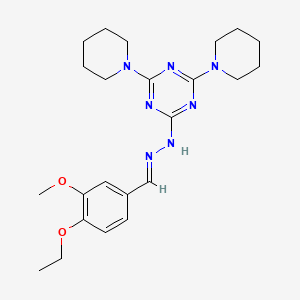
![2-(3-chlorophenoxy)-N'-[(5-methyl-2-furyl)methylene]propanohydrazide](/img/structure/B3863281.png)
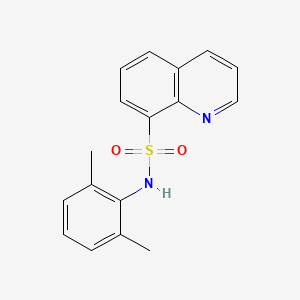
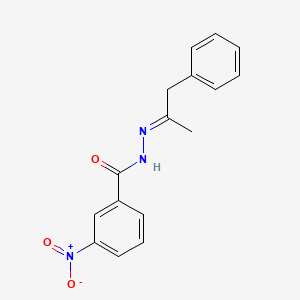
![N-(2-{2-[2,4-bis(allyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(3-chlorophenyl)-4-methylbenzenesulfonamide](/img/structure/B3863303.png)
![N-{2-[2-(4-ethoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B3863310.png)
![3-[2-(allyloxy)-3,5-diiodophenyl]-2-(1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B3863313.png)
![2-[2-(2-fluorobenzylidene)hydrazino]-N-(4-fluorophenyl)-2-oxoacetamide](/img/structure/B3863316.png)
